

Application Note: Unambiguous Characterization of Losartan Impurity C using ¹H NMR Spectroscopy

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Compound of Interest

Compound Name: Losartan Impurity C

CAS No.: 114799-13-2

Cat. No.: B600978

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Introduction: The Imperative of Purity in Antihypertensive Therapeutics

Losartan is a potent, orally active angiotensin II receptor (type AT1) antagonist widely prescribed for the treatment of hypertension.[1][2][3] As a cornerstone of cardiovascular therapy, the purity and safety of the Losartan drug substance are of paramount importance. Pharmaceutical regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the rigorous control of impurities.[4][5] The ICH Q3A(R2) and Q3B(R2) guidelines establish specific thresholds for reporting, identifying, and qualifying impurities, ensuring that any compound present above a certain level has its structure elucidated and is assessed for potential toxicity.[4][6][7][8]

Among the potential process-related impurities of Losartan is **Losartan Impurity C**, chemically identified as [2-Butyl-5-chloro-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-4-yl]methanol.[9] This impurity is a positional isomer of Losartan, where the chloro and hydroxymethyl functional groups on the imidazole ring are interchanged. While chromatographically similar, this subtle structural difference can have significant implications for the drug's efficacy and safety profile.

This application note provides a comprehensive, field-proven protocol for the definitive characterization and structural verification of **Losartan Impurity C** using high-resolution ^1H Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices and demonstrate how key differences in the NMR spectra provide an unambiguous fingerprint for distinguishing this critical impurity from the active pharmaceutical ingredient (API).

The Power of ^1H NMR in Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.^[10] It operates on the principle that atomic nuclei with a non-zero spin, such as ^1H (protons), behave like tiny magnets. When placed in a strong external magnetic field, these nuclei align in specific orientations and can be excited by radiofrequency pulses. The frequency at which a nucleus resonates is exquisitely sensitive to its local electronic environment.^{[10][11]}

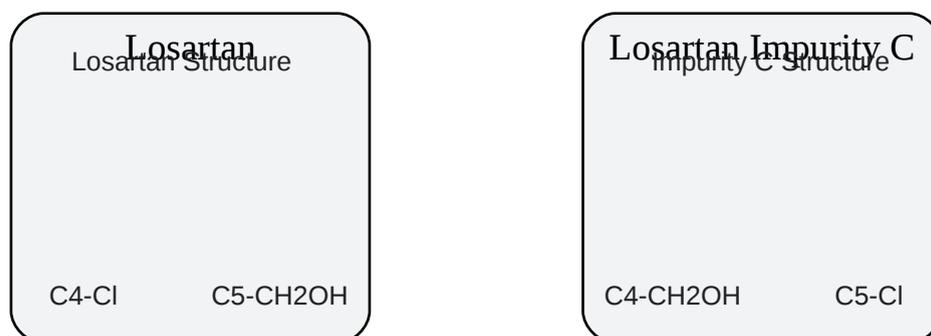
Three core parameters from a ^1H NMR spectrum provide a wealth of structural information:

- **Chemical Shift (δ):** The position of a signal along the x-axis (in ppm) indicates the electronic environment of the proton. Electronegative atoms or aromatic rings can "deshield" a proton, causing its signal to appear at a higher chemical shift (downfield).^[12] This is the most critical parameter for distinguishing between isomers.
- **Signal Integration:** The area under each signal is directly proportional to the number of protons it represents, allowing for a quantitative proton count for each unique environment.^[12]
- **Spin-Spin Coupling (J-coupling):** This phenomenon results in the splitting of a signal into a multiplet (e.g., doublet, triplet). The pattern of splitting reveals the number of protons on adjacent atoms, providing crucial connectivity information.^[11]

For isomers like Losartan and Impurity C, where the molecular formula and mass are identical, mass spectrometry alone is insufficient for differentiation. ^1H NMR, however, can detect the subtle changes in the electronic environments of protons resulting from the altered substitution pattern on the imidazole ring, making it the definitive tool for their individual characterization.^[13]

Structural Comparison: Losartan vs. Losartan Impurity C

The fundamental difference between Losartan and its Impurity C isomer lies in the placement of the chloro and hydroxymethyl groups at the C4 and C5 positions of the imidazole ring. This seemingly minor change significantly alters the chemical environment of the protons on the imidazole ring and the adjacent methylene groups.



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Figure 1: Chemical structures of Losartan and **Losartan Impurity C** highlighting the isomeric difference.

Experimental Protocol

This protocol is designed to be a self-validating system, ensuring reproducible and high-quality results.

Materials and Equipment

- Reference Standards: USP Losartan Potassium RS, Certified **Losartan Impurity C** reference standard.
- Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6), 99.9% D.
- NMR Tubes: High-quality, 5 mm NMR tubes (e.g., Norell S-5-500-7 or equivalent).[14]
- Equipment:

- High-Resolution NMR Spectrometer (400 MHz or higher).
- Analytical Balance (readable to 0.01 mg).
- Class A Volumetric flasks and pipettes.
- Vortex mixer.
- Pasteur pipettes and glass wool.

Protocol for Sample Preparation

The quality of the NMR spectrum is profoundly dependent on proper sample preparation. This procedure minimizes interference and ensures optimal magnetic field homogeneity.

- **Weighing:** Accurately weigh approximately 10-15 mg of the reference standard (Losartan or Impurity C) into a clean, small glass vial.^{[15][16]} **Causality:** This amount provides an optimal concentration for a strong signal-to-noise ratio in a reasonable number of scans without causing issues like line broadening from excessive viscosity.^[17]
- **Dissolution:** Add approximately 0.7 mL of DMSO-d₆ to the vial using a calibrated pipette.^[17] **Causality:** Deuterated solvents are essential as they are "invisible" in the ¹H spectrum and provide the deuterium signal required for the spectrometer's field-frequency lock.^[15]
- **Homogenization:** Cap the vial and gently vortex until the sample is completely dissolved. Visually inspect against a light source to ensure no particulate matter remains.
- **Filtration and Transfer:** Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into a clean, dry 5 mm NMR tube. **Causality:** Suspended solid particles severely distort the magnetic field homogeneity, leading to broad, poorly resolved spectral lines that cannot be corrected by shimming.
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly. A well-capped tube prevents solvent evaporation and contamination.

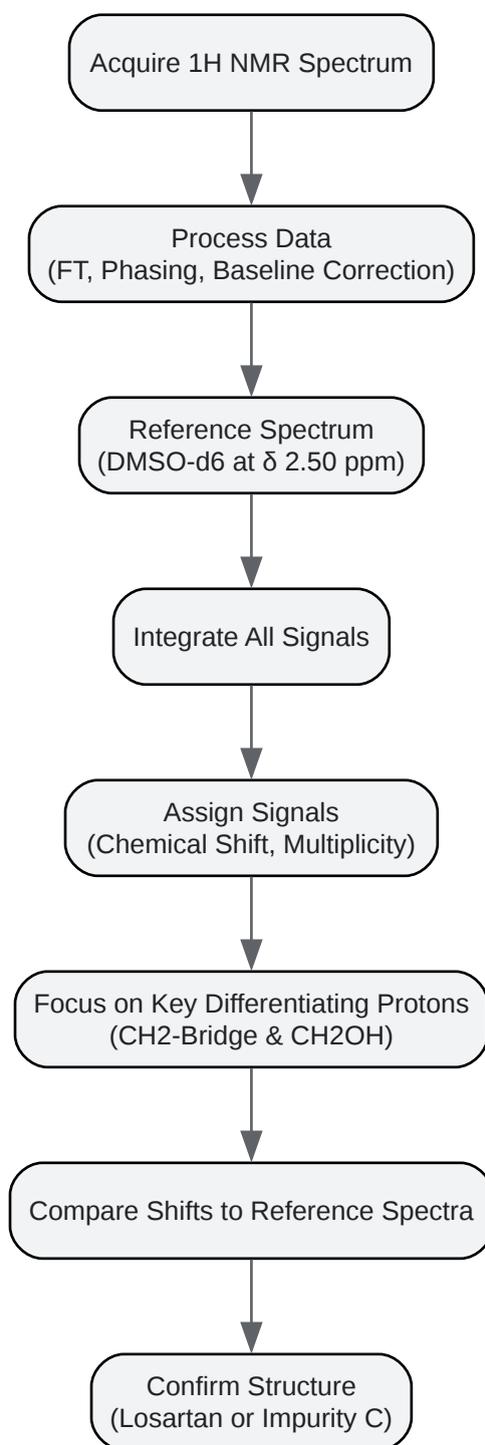
Protocol for NMR Data Acquisition

- **Instrument Setup:** Insert the prepared NMR sample into the spectrometer.

- Locking: Lock the spectrometer on the deuterium signal from the DMSO-d6 solvent. The lock system compensates for magnetic field drift over time.
- Shimming: Adjust the shim coils to optimize the magnetic field homogeneity across the sample volume. This process is critical for achieving sharp, symmetrical spectral lines.
- Acquisition Parameters (Typical for 400 MHz):
 - Pulse Program: Standard 1D proton experiment.
 - Spectral Width: ~16 ppm (centered around 6 ppm).
 - Acquisition Time: ~3-4 seconds.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: 16-64 (adjust for desired signal-to-noise).
- Data Processing:
 - Apply a Fourier Transform to the acquired Free Induction Decay (FID).
 - Perform phase correction and baseline correction to ensure accurate signal integration.
 - Reference the spectrum by setting the residual DMSO solvent peak to δ 2.50 ppm.

Data Analysis and Interpretation

The key to distinguishing Losartan from Impurity C lies in comparing the chemical shifts of the protons on and adjacent to the imidazole ring.



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Figure 2: Logical workflow for the analysis of 1H NMR spectra for impurity identification.

Expected 1H NMR Data

The following table summarizes the anticipated ^1H NMR data for Losartan and Impurity C in DMSO- d_6 . This data is synthesized from established literature values.[1]

Assignment (Proton)	Losartan (Expected δ , ppm)	Losartan Impurity C (Expected δ , ppm)	Key Differentiator
Butyl-CH ₃ (t)	~ 0.82	~ 0.85	Minor Shift
Butyl-CH ₂ (sextet)	~ 1.29	~ 1.35	Minor Shift
Butyl-CH ₂ (quintet)	~ 1.50	~ 1.55	Minor Shift
Butyl-CH ₂ -imidazole (t)	~ 2.55	~ 2.60	Minor Shift
C ₄ -CH ₂ OH (s)	~ 4.45	~ 4.60	Significant Shift
N-CH ₂ -biphenyl (s)	~ 5.40	~ 5.25	Significant Shift
Biphenyl-H (d)	~ 7.05	~ 7.10	Minor Shift
Biphenyl-H (d)	~ 7.15	~ 7.18	Minor Shift
Biphenyl-tetrazole-H (m)	~ 7.50 - 7.70	~ 7.50 - 7.70	No significant change

(Note: 's' = singlet, 't' = triplet. Chemical shifts are approximate and may vary slightly based on concentration and instrument calibration.)

Analysis of Differentiating Signals

The most unambiguous differentiation comes from the two methylene singlets:

- Hydroxymethyl Protons (-CH₂OH):
 - In Losartan, this group is at position C5, adjacent to the C4-Chloro substituent.
 - In Impurity C, it is at position C4, adjacent to the C5-Chloro substituent. The relative positions of the electron-withdrawing chloro group and the bulky butyl group cause a noticeable change in the electronic environment of these protons, resulting in a downfield shift for the -CH₂OH protons in Impurity C compared to Losartan.

- Methylene Bridge Protons (-N-CH₂-biphenyl):
 - These protons are also sensitive to the electronic changes on the imidazole ring. The rearrangement of the chloro and hydroxymethyl groups alters the overall electron density and dipole moment of the imidazole ring, which is transmitted to the benzylic methylene bridge. This results in a distinct upfield shift for these protons in Impurity C relative to Losartan.

By observing these two key chemical shifts, a researcher can confidently and unequivocally distinguish between the API and its isomeric impurity.

Conclusion

¹H NMR spectroscopy provides a robust and definitive method for the structural characterization of **Losartan Impurity C**. The distinct chemical shifts of the methylene bridge and hydroxymethyl protons serve as a unique spectral fingerprint, allowing for unambiguous differentiation from the Losartan API. This protocol, grounded in established scientific principles and regulatory expectations, provides researchers, scientists, and drug development professionals with a reliable workflow for ensuring the identity and purity of Losartan drug substances. Adherence to such rigorous analytical practices is fundamental to upholding the quality and safety standards mandated by global health authorities.[4][7]

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